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Abstract

Trigastril is an investigational selective modulator of the Gastrin-Releasing Peptide Receptor
(GRPR), a key target in neurogastroenterology and oncology. This document provides a
comprehensive historical overview of Trigastril's development, from its initial discovery through
preclinical and early-phase clinical investigations. It details the experimental protocols that
have been pivotal in elucidating its mechanism of action and summarizes the quantitative data
from these key studies. Furthermore, this guide presents visual representations of its signaling
pathways and experimental workflows to facilitate a deeper understanding of its therapeutic
potential.

Introduction

The journey of Trigastril began in the late 2010s as part of a broader research initiative to
identify novel therapeutic agents for functional gastrointestinal disorders. The initial focus was
on developing a potent and selective antagonist for the GRPR, which is known to play a
significant role in the modulation of gastrointestinal motility and secretion, as well as in the
proliferation of certain cancer cells. Early research efforts were concentrated on peptide-based
ligands, but their poor pharmacokinetic profiles limited their clinical utility. The breakthrough
came with the synthesis of a novel class of non-peptide small molecules, from which Trigastril
emerged as the lead candidate.
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Preclinical Development

The preclinical development of Trigastril encompassed a series of in vitro and in vivo studies
designed to characterize its pharmacological profile, assess its safety, and establish a
preliminary therapeutic window.

In Vitro Characterization

Initial in vitro studies were crucial in determining the binding affinity and functional activity of
Trigastril at the GRPR.

Table 1: Receptor Binding Affinity of Trigastril

Receptor Ki (nM)
GRPR 25+0.3
NMBR 150 £ 12
BRS-3 > 10,000

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay was performed using membranes prepared from
Chinese Hamster Ovary (CHO) cells stably expressing the human GRPR. Membranes were
incubated with a fixed concentration of [125I]-Tyr4-bombesin and increasing concentrations of
Trigastril. Non-specific binding was determined in the presence of a high concentration of
unlabeled bombesin. The reaction was allowed to reach equilibrium, and bound radioactivity
was separated from free radioligand by rapid filtration. The concentration of Trigastril that
inhibited 50% of the specific binding (IC50) was determined and converted to the inhibition
constant (Ki) using the Cheng-Prusoff equation.

Table 2: Functional Antagonism of GRP-Induced Calcium Mobilization
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Cell Line IC50 (nM)
PC-3 (prostate cancer) 52+0.6
SW-742 (colon cancer) 7.8+0.9

Experimental Protocol: Calcium Mobilization Assay

Human prostate cancer (PC-3) and colon cancer (SW-742) cell lines, which endogenously
express the GRPR, were loaded with the calcium-sensitive fluorescent dye Fura-2 AM. The
cells were then stimulated with gastrin-releasing peptide (GRP) in the presence of varying
concentrations of Trigastril. Changes in intracellular calcium concentration were measured
using a fluorescence plate reader. The concentration of Trigastril that produced a 50%
inhibition of the GRP-induced calcium response (IC50) was calculated.

In Vivo Efficacy and Safety

Following promising in vitro results, the efficacy and safety of Trigastril were evaluated in

animal models.

Table 3: Effect of Trigastril on GRP-Induced Gastric Acid Secretion in Rats

Inhibition of Acid

Treatment Group Dose (mg/kg) Secretion (%)
Vehicle ) 0

Trigastril 1 x4
Trigastril S 086
Trigastril 10 855

Experimental Protocol: In Vivo Gastric Acid Secretion Model

Male Sprague-Dawley rats were anesthetized, and a pyloric ligation was performed. A
continuous intravenous infusion of GRP was administered to stimulate gastric acid secretion.
Trigastril or vehicle was administered intravenously 30 minutes prior to the GRP infusion. After
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a 2-hour period, gastric contents were collected, and the total acid output was determined by
titration with NaOH. The percentage inhibition of GRP-stimulated acid secretion was calculated
for each dose of Trigastril.

Signaling Pathway of Trigastril

Trigastril exerts its effects by competitively inhibiting the binding of GRP to the GRPR, thereby
blocking the activation of downstream signaling cascades. The primary pathway involves the
Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent
downstream signaling events.
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Caption: Trigastril's inhibitory effect on the GRPR signaling pathway.
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Clinical Development

Based on its robust preclinical profile, Trigastril advanced into Phase | clinical trials to evaluate
its safety, tolerability, and pharmacokinetics in healthy human volunteers.

Table 4. Summary of Phase | Single Ascending Dose (SAD) Study Results

Dose Group Cmax (ng/mL) Tmax (hr) AUC (ng-hr/mL)
10 mg 55+8 1.5+05 250 + 35

25 mg 140 £ 22 1.8+£0.6 680 + 90

50 mg 310 £ 45 2.0+0.7 1550 + 210

100 mg 650 + 80 21+0.8 3400 + 450

Experimental Protocol: Phase | Clinical Trial Design

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in
healthy adult male volunteers. Each cohort received a single oral dose of Trigastril or placebo.
Blood samples were collected at predetermined time points over a 48-hour period for
pharmacokinetic analysis. Plasma concentrations of Trigastril were determined using a
validated LC-MS/MS method. Safety and tolerability were assessed through monitoring of
adverse events, vital signs, ECGs, and clinical laboratory tests.
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Caption: Workflow for the Phase | Single Ascending Dose (SAD) clinical trial of Trigastril.
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Conclusion and Future Directions

The historical development of Trigastril illustrates a systematic and data-driven approach to
drug discovery and early-phase clinical evaluation. The comprehensive preclinical data
package demonstrated its high affinity and selectivity for the GRPR, leading to potent functional
antagonism in vitro and in vivo. The initial clinical data from the Phase | SAD study have been
encouraging, indicating a predictable pharmacokinetic profile and good tolerability.

Future research will focus on completing the Phase | multiple ascending dose (MAD) studies,
followed by Phase Il proof-of-concept studies in patient populations with functional
gastrointestinal disorders and GRPR-positive cancers. Further elucidation of the downstream
effects of Trigastril on cellular signaling and gene expression will also be a key area of
investigation. The journey of Trigastril from a promising lead compound to a potential
therapeutic agent continues, with the hope of addressing unmet medical needs in
gastroenterology and oncology.

 To cite this document: BenchChem. [A Comprehensive Review of the Developmental History
and Mechanistic Profile of Trigastril]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236227#a-comprehensive-review-of-trigastril-s-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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